Product packaging for 8-Azabicyclo[5.2.0]nonane(Cat. No.:CAS No. 39872-95-2)

8-Azabicyclo[5.2.0]nonane

Cat. No.: B1522379
CAS No.: 39872-95-2
M. Wt: 125.21 g/mol
InChI Key: JJVUJYHRYYMVMK-UHFFFAOYSA-N
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Description

8-Azabicyclo[5.2.0]nonane (CAS# 39872-95-2) is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This nitrogen-containing bicycloalkane is characterized by its fused ring system and serves as a valuable synthetic intermediate and scaffold in medicinal chemistry. Its structure is a key feature in the design of novel pharmacologically active compounds, including monobactam antibiotics investigated for their activity against bacterial infections . The broader class of azabicyclo-nonanes has demonstrated significant promise in pharmaceutical research, with recent studies highlighting derivatives possessing antiprotozoal activity against strains of Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (Human African Trypanosomiasis) in the submicromolar range . As a building block, it enables researchers to explore structure-activity relationships and develop new therapeutic agents targeting infectious diseases. This product is furnished as a liquid and should be stored at room temperature. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1522379 8-Azabicyclo[5.2.0]nonane CAS No. 39872-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[5.2.0]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVUJYHRYYMVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311918
Record name 8-Azabicyclo[5.2.0]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39872-95-2
Record name 8-Azabicyclo[5.2.0]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39872-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[5.2.0]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Azabicyclo 5.2.0 Nonane

Strategic Approaches to the 8-Azabicyclo[5.2.0]nonane Core Construction

The formation of the this compound ring system can be broadly categorized into two strategic approaches: intramolecular cyclization and intermolecular coupling reactions. These strategies offer distinct advantages in terms of precursor accessibility and control over stereochemistry.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of bicyclic systems, including the this compound framework. This approach typically involves the formation of one of the rings from a pre-existing cyclic or acyclic precursor bearing the necessary functional groups.

A notable example involves the intramolecular Kinugasa reaction. This reaction utilizes a nitrone and an in-situ generated copper(I)-acetylide species to construct the β-lactam ring. sci-hub.se Researchers have successfully applied this methodology in an intramolecular fashion to create the this compound skeleton with high stereoselectivity. sci-hub.se For instance, the cyclization of specific alkynyl aldehydes with N-benzylhydroxylamine can lead to the formation of the desired bicyclic β-lactam. sci-hub.se

Another approach involves free-radical annelation. This method has been employed to synthesize bicyclic β-lactams by completing the molecular backbone through a free-radical carbon-carbon bond-forming reaction. researchgate.net Specifically, the tributyltin hydride-azobisisobutyronitrile induced cyclization of N-substituted 4-allyloxy-2-azetidinones can yield 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane derivatives. researchgate.net

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has also been explored for constructing related aza[3.1.0]bicyclic systems, which could potentially be adapted for the synthesis of the this compound core. nih.gov This process involves the formation of a new carbon-nitrogen bond through an amidopalladation step followed by β-hydride elimination. nih.gov

Intramolecular Cyclization Method Key Reactants/Precursors Key Features Reference
Intramolecular Kinugasa ReactionAlkynyl aldehydes, N-benzylhydroxylamineHigh stereoselectivity in β-lactam formation. sci-hub.se
Free-Radical AnnelationN-substituted 4-allyloxy-2-azetidinones, tributyltin hydrideForms C-C bond to complete the bicyclic system. researchgate.netresearchgate.net
Aza-Wacker-Type CyclizationVinyl cyclopropanecarboxamidesPalladium-catalyzed C-N bond formation. nih.gov

Intermolecular Coupling Reactions

Intermolecular coupling reactions provide an alternative and often convergent approach to the this compound scaffold. These reactions involve the joining of two separate molecular fragments to construct the bicyclic core in a single or a few steps.

The Kinugasa reaction, traditionally an intermolecular process, stands as a robust method for synthesizing β-lactams from nitrones and copper(I)-acetylides. sci-hub.se While its intramolecular variant is discussed above, the intermolecular version can also be envisioned as a plausible route where a suitably functionalized seven-membered ring precursor could react with a nitrone to form the fused β-lactam.

Advanced Synthetic Pathways for this compound Systems

In addition to the fundamental strategic approaches, several advanced synthetic methodologies have been developed to access the this compound ring system and its derivatives. These methods often employ modern catalytic systems and photochemical techniques to achieve high efficiency and selectivity.

Ring-Closing Metathesis (RCM) in Azabicyclo[5.2.0]nonane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of cyclic and bicyclic structures. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of cyclic alkenes from acyclic diene precursors. organic-chemistry.org The synthesis of azabicyclo[m.n.1]alkenes has been successfully achieved using RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.govcapes.gov.br This strategy could be conceptually extended to the synthesis of the this compound system by designing an appropriate diene precursor that, upon cyclization, would yield the desired bicyclic framework. The driving force for the reaction is often the removal of a volatile alkene, such as ethene, from the reaction mixture. organic-chemistry.org

Photochemical Cycloaddition Strategies for the Bicyclic Ring System

Photochemical cycloadditions offer a unique and powerful method for the construction of strained ring systems under mild conditions. These reactions involve the use of light to promote the formation of new chemical bonds. youtube.com Specifically, [2+2] cycloadditions are a well-established method for the synthesis of four-membered rings. In the context of the this compound system, a photochemical [2+2] cycloaddition between an alkene and a suitable seven-membered cyclic enone or a related species could potentially lead to the formation of the fused bicyclic structure. The stereochemical outcome of such reactions is often governed by the Woodward-Hoffmann rules, which predict whether a reaction is "allowed" or "forbidden" based on the symmetry of the molecular orbitals involved. youtube.com

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecular architectures. nih.gov Various transition metals, including palladium, rhodium, and cobalt, have been employed in reactions that could be applied to the synthesis of the this compound core.

For instance, cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines to alkynes has been utilized to synthesize 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com This type of cycloaddition strategy could potentially be adapted to construct the this compound skeleton by using a different set of starting materials.

Furthermore, dual catalytic systems, often involving a combination of a rhodium(II) complex and a chiral Lewis acid, have been successfully used in asymmetric 1,3-dipolar cycloadditions to construct 8-azabicyclo[3.2.1]octanes. ehu.esrsc.org This approach, which generates an azomethine ylide from a diazo compound, could be explored for the enantioselective synthesis of the this compound ring system with appropriate starting materials.

Advanced Synthetic Pathway Key Reaction Type Catalyst/Conditions Key Features Reference
Ring-Closing Metathesis (RCM)Olefin MetathesisRuthenium-based catalystsForms cyclic alkenes from dienes. organic-chemistry.orgnih.govcapes.gov.br
Photochemical Cycloaddition[2+2] CycloadditionLight (hν)Forms four-membered rings under mild conditions. youtube.com
Transition Metal-Catalyzed Cycloaddition[6π + 2π] CycloadditionCobalt(I) complexesConstructs bicyclic systems from azepines and alkynes. mdpi.com
Dual Catalytic 1,3-Dipolar CycloadditionAsymmetric CycloadditionRhodium(II)/Chiral Lewis AcidEnantioselective synthesis of azabicycles. ehu.esrsc.org
Gold-Catalyzed Approaches

Homogeneous gold catalysis has become a powerful tool for assembling strained carbocyclic and heterocyclic systems. researchgate.netacs.org Gold(I) catalysts, in particular, are effective in activating alkynes for intramolecular reactions. A notable gold-catalyzed approach to the bicyclo[5.2.0]nonane framework involves the [2+2] cycloaddition of 1,8-enynes. acs.orgnih.gov This method provides an efficient route to functionalized bicyclo[5.2.0]nonene derivatives, which can serve as versatile intermediates. acs.org

The reaction is typically catalyzed by a gold(I) complex, which activates the alkyne moiety of the 1,8-enyne substrate. This activation facilitates an intramolecular attack by the tethered alkene, leading to the formation of the cyclobutene (B1205218) ring fused to the seven-membered ring. acs.org The choice of ligands on the gold catalyst can influence the reaction's efficiency and selectivity. researchgate.netnih.gov For instance, Odabachian and Gagosz developed a general cycloaddition of 1,8-enynes that leads to carbocycles with a bicyclo[5.2.0]nonane framework. acs.orgnih.gov

Table 1: Gold-Catalyzed Cycloaddition of 1,8-Enynes

Catalyst System Substrate Type Product Key Features Reference
Gold(I) Complexes 1,8-Enynes Bicyclo[5.2.0]nonenes Efficient synthesis of functionalized cyclobutenes. acs.org
[(JohnPhos)Au(MeCN)]SbF₆ 1,8-Enynes (681) Bicyclo[5.2.0]nonane (682) General [2+2] cycloaddition. Higher temperatures can lead to fragmentation or ene reactions. acs.orgnih.gov
Other Metal-Mediated Cyclizations

Beyond gold, other metals have been employed to mediate the cyclization for forming bicyclic β-lactams. A prominent method involves free-radical annelation. researchgate.netresearchgate.net For instance, the tributyltin hydride-azobisisobutyronitrile (AIBN) induced cyclization of N-chloromethyl-4-allyloxy-2-azetidinones has been used to synthesize the 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane system, an oxygen-containing analogue of the core structure. researchgate.net This reaction proceeds through a free-radical C-C bond formation to complete the bicyclic framework. researchgate.netcapes.gov.br This strategy highlights the utility of radical chemistry in constructing fused ring systems where other methods might be less effective. researchgate.net

Enantioselective Synthesis of Chiral this compound

The development of enantioselective routes to azabicyclic systems is crucial for accessing chiral molecules for various applications.

Chiral Pool Strategies for Azabicyclo[5.2.0]nonane Analogues

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of related bicyclic β-lactam systems, amino acids are common chiral precursors. For example, enantiomerically pure 2-iso-oxacephems, which are oxa-aza-bicyclo[4.2.0]octane analogues, have been synthesized starting from L- and D-threonine. researchgate.net This strategy allows for the preparation of all possible diastereomers of the target molecule by starting with the appropriate enantiomer of the amino acid. The inherent chirality of the starting material is transferred through the synthetic sequence to establish the absolute configuration of the final product. researchgate.net

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a powerful alternative for generating chiral molecules without relying on a stoichiometric source of chirality. A general and enantioselective synthesis for a range of 1-azabicyclo[m.n.0]alkane ring systems has been developed that establishes stereochemistry via a highly diastereoselective indium-mediated allylation of an Ellman sulfinimine. nih.gov This key step yields a single diastereomer after straightforward purification, which then undergoes further transformations, including ring-closing metathesis, to afford the final chiral azabicyclic product. nih.gov This methodology is notable for its broad applicability to various ring sizes and for providing enantioselective access to systems that are otherwise difficult to prepare. nih.gov

Precursor Synthesis and Advanced Functional Group Transformations on Related Scaffolds

The synthesis of the target bicyclic system is highly dependent on the successful preparation of key precursors and the ability to perform selective chemical transformations.

Preparation of Key Linear and Cyclic Intermediates

A key challenge in the synthesis of functionalized azabicyclo[5.2.0]nonane derivatives is the selective manipulation of functional groups. One strategy involves the use of a benzylidene acetal (B89532) as a protecting group to distinguish between primary and secondary hydroxyl groups on a precursor molecule in the presence of a β-lactam ring. arkat-usa.org For example, a 3,5-dioxa-8-azabicyclo[5.2.0]nonane system can be formed by reacting a diol-containing β-lactam with benzaldehyde. arkat-usa.org

This cyclic acetal can then be cleaved regioselectively. Reductive ring opening using sodium cyanoborohydride (NaCNBH₃) successfully cleaves the acetal, yielding a β-lactam compound with a benzyloxy group on the secondary carbon atom while leaving the primary hydroxyl group free for further modification. arkat-usa.org In contrast, using diisobutylaluminium hydride (DIBAL-H) leads to the reduction of the β-lactam itself, while the benzylidene acetal remains intact. researchgate.netarkat-usa.org This selective deprotection is crucial for the planned synthesis of more complex derivatives. arkat-usa.org

Table 2: Regioselective Reductive Cleavage of a 3,5-Dioxa-8-azabicyclo[5.2.0]nonane Intermediate

Reagent Reaction Site Outcome Reference
Diisobutylaluminium hydride (DIBAL-H) β-Lactam ring Reduction to β-amino alcohol; acetal group intact. arkat-usa.org

Chemo- and Regioselective Modifications within the Bicyclic Skeleton

The inherent reactivity of the this compound ring system, which contains a secondary amine and a seven-membered carbocyclic ring fused to a four-membered ring, allows for a variety of chemical transformations. The nitrogen atom is a primary site for reactions such as alkylation and acylation, while the carbon framework can be modified through various modern synthetic methods. However, controlling the chemo- and regioselectivity of these reactions is a significant synthetic challenge. Research in this area has often focused on derivatives of this compound, where the presence of other functional groups can direct the outcome of chemical transformations.

One of the most illustrative examples of regioselective modification is the ring-opening of acetal-containing derivatives. Specifically, studies on the 3,5-dioxa-8-azabicyclo-[5.2.0]nonane ring system have demonstrated the ability to selectively cleave either the acetal or the β-lactam moiety, depending on the choice of reducing agent. researchgate.netresearchgate.net This strategy is particularly useful for distinguishing between primary and secondary hydroxyl groups in the presence of a β-lactam. researchgate.net

For instance, the reductive ring opening of a benzylidene acetal derivative of an this compound system can be controlled to achieve specific outcomes. When diisobutylaluminium hydride (DIBAL-H) is used, the β-lactam is reduced to the corresponding β-amino alcohol, leaving the benzylidene acetal intact. researchgate.net In contrast, the use of sodium cyanoborohydride leads to the cleavage of the acetal, resulting in a β-lactam compound with a benzyloxy group on the secondary carbon atom. researchgate.net

ReactantReagentMajor ProductSelectivityReference
Benzylidene acetal of a 3,5-dioxa-8-azabicyclo-[5.2.0]nonane derivativeDiisobutylaluminium hydride (DIBAL-H)β-amino alcohol (β-lactam reduction)Acetal remains intact researchgate.net
Benzylidene acetal of a 3,5-dioxa-8-azabicyclo-[5.2.0]nonane derivativeSodium cyanoborohydrideβ-lactam with a secondary benzyloxy group (acetal cleavage)β-lactam remains intact researchgate.net

Table 1: Regioselective Reductive Ring-Opening of a 3,5-Dioxa-8-azabicyclo-[5.2.0]nonane Derivative

Beyond ring-opening reactions, the synthesis of various functionalized this compound derivatives points to the potential for selective modifications at other positions. For example, the preparation of (1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonane-8-sulfonyl chloride highlights the ability to introduce functionality at the nitrogen atom. dokumen.pub The synthesis of bicyclo[5.2.0]nonane frameworks via gold-catalyzed [2+2] cycloaddition of 1,8-enynes also suggests that the carbocyclic portion of the scaffold can be constructed with specific substituents in place. acs.org

Furthermore, tandem enyne metathesis reactions have been employed to create functionalized cycloheptadienes within a bicyclo[5.2.0]nonane ring system, indicating that the seven-membered ring is amenable to complex transformations. researchgate.net While detailed systematic studies on the chemo- and regioselective functionalization of the parent this compound are not extensively documented, the successful synthesis of these diverse derivatives underscores the potential for selective modifications within this important bicyclic scaffold.

Reactivity and Reaction Mechanisms of 8 Azabicyclo 5.2.0 Nonane

Stereochemical Aspects of Reactions Involving the 8-Azabicyclo[5.2.0]nonane Framework

The stereochemistry of the bicyclic framework plays a critical role in directing the course of its reactions. The fusion of the two rings creates distinct stereochemical environments that influence the approach of reagents and the conformation of transition states.

Research into related, more complex systems provides insight into the stereochemical control exerted by the ring system. For instance, in the electrophile-mediated cyclization reactions used to form analogous 3,5-dioxa-8-azabicyclo[5.2.0]nonane systems, a strong preference for the cis stereochemistry of substituents at the newly formed ring junction is observed. The use of reagents such as mercury(II) acetate (B1210297) or iodine can yield cis/trans ratios exceeding 95:5, highlighting the powerful directing effect of the existing framework and its substituents. It has been noted that allylic oxygenated substituents are often crucial stereodeterminants in these cyclizations.

The assignment of stereochemistry in these bicyclic systems is often achieved through detailed Nuclear Magnetic Resonance (NMR) spectroscopy. For derivatives such as (2S, 7S)-9-oxo-1-azabicyclo[5.2.0]nonane-2-carboxylic acid, two-dimensional NMR techniques like COSY and NOESY are invaluable. smolecule.com For example, the coupling constant (J-value) between protons on the bridgehead carbons (H-6 and H-7) can distinguish between cis and trans relationships; a J-value of 4.8 Hz is consistent with a cis relationship, while a larger value of 8.1 Hz suggests a predominantly anti (trans) arrangement of the two protons. smolecule.com

Electrophilic and Nucleophilic Reactivity of the Azabicyclo[5.2.0]nonane Core

The reactivity of the this compound core is characterized by a duality of nucleophilic and electrophilic sites, which can be modulated by the presence of functional groups. americanelements.commdpi.comfrontiersin.org

Nucleophilic Character : The primary site of nucleophilicity is the nitrogen atom (N-8), owing to its lone pair of electrons. This makes the nitrogen atom reactive towards a wide range of electrophiles, including alkylating agents and acylating agents. americanelements.com In derivatives where the nitrogen is part of an amide, such as in 8-azabicyclo[5.2.0]nonan-9-one, this nucleophilicity is significantly reduced due to resonance with the carbonyl group.

Electrophilic Character : The parent saturated hydrocarbon framework lacks significant electrophilic sites. However, the introduction of a carbonyl group at the C-9 position to form 8-azabicyclo[5.2.0]nonan-9-one (a β-lactam) creates a potent electrophilic center at the carbonyl carbon. researchgate.net This site is highly susceptible to attack by nucleophiles, a reaction that is fundamental to the biological activity of β-lactam antibiotics and a key pathway for synthetic transformations. researchgate.net The electrophilicity of this carbon is enhanced by the ring strain of the four-membered lactam, which is released upon nucleophilic attack and subsequent ring opening. researchgate.net

Ring Opening and Rearrangement Pathways of this compound Systems

The fused ring system of this compound and its derivatives is prone to a variety of ring-opening and rearrangement reactions, often driven by the release of inherent ring strain.

The fusion of a seven-membered ring with a four-membered ring results in considerable angle and torsional strain. The strain energy of a cyclobutane (B1203170) ring is approximately 26 kcal/mol, and this value is exacerbated by the constraints of the fused bicyclic system. plos.org This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to the cleavage of one or more bonds in the four-membered ring. plos.orgresearchgate.net This principle is the basis for many of the characteristic reactions of this framework, particularly the facile opening of the β-lactam ring in 8-azabicyclo[5.2.0]nonan-9-one derivatives upon treatment with nucleophiles.

Studies on substituted analogues, such as the 3,5-dioxa-8-azabicyclo[5.2.0]nonane system, offer specific insights into the mechanisms governing regioselective ring openings. orgsyn.org The choice of reagent can precisely control which part of the molecule reacts. For example, in a molecule containing both a β-lactam and a benzylidene acetal (B89532), different reductive cleavage patterns are observed. orgsyn.orgcsic.es

When diisobutylaluminium hydride (DIBAL-H) is used as the reducing agent, the reaction proceeds with high selectivity to reduce the β-lactam, opening the four-membered ring to yield a β-amino alcohol, while the benzylidene acetal on the seven-membered ring remains intact. orgsyn.org Conversely, when sodium cyanoborohydride is employed under acidic conditions, the cleavage occurs regioselectively at the acetal, leaving the β-lactam ring untouched. This differential reactivity allows for selective manipulation of the bicyclic structure.

The regioselectivity of these reactions is governed by fundamental mechanistic principles. Under basic or nucleophilic conditions (like with DIBAL-H), the reaction is primarily under steric control, with the nucleophile attacking the most accessible electrophilic site—the carbonyl carbon of the strained lactam. Under acidic conditions (as with NaBH₃CN/acid), the reaction is under electronic control, where protonation of the acetal oxygen atoms makes the benzylic carbon the most favorable site for nucleophilic attack by hydride.

Table 1: Regioselective Reductive Cleavage of a 3,5-Dioxa-8-azabicyclo[5.2.0]nonane Derivative orgsyn.org
ReagentReaction SiteOutcomeControlling Factor
Diisobutylaluminium Hydride (DIBAL-H)β-Lactam RingSelective reduction/opening of the four-membered β-lactam ring.Steric/Nucleophilic Control
Sodium Cyanoborohydride / AcidBenzylidene AcetalSelective cleavage of the acetal group on the seven-membered ring.Electronic Control

Beyond simple ring-opening, rearrangement reactions are also known. For instance, certain cis-fused β-lactam diols derived from the this compound framework can undergo a semipinacol rearrangement to furnish different bicyclic lactam structures.

Catalytic Transformations Utilizing this compound as a Substrate

The this compound framework, particularly its β-lactam derivatives, can serve as a substrate in various catalytic transformations, most notably those involving enzymes and transition metals.

Enzyme-Catalyzed Ring Opening : The 8-azabicyclo[5.2.0]nonan-9-one structure is a bicyclic β-lactam. β-Lactamase enzymes, which are a primary cause of bacterial resistance to penicillin-type antibiotics, catalyze the hydrolytic cleavage of the amide bond in the four-membered ring. researchgate.netcsic.es In this enzymatic reaction, a nucleophilic residue in the enzyme's active site (typically a serine or a zinc-bound hydroxide) attacks the electrophilic carbonyl carbon of the β-lactam, leading to the formation of an acyl-enzyme intermediate and subsequent hydrolysis, which opens the ring and deactivates the molecule. researchgate.netresearchgate.net

Transition Metal-Catalyzed Reactions : Gold catalysts have been shown to mediate transformations of β-lactam substrates. For example, allenyl-substituted β-lactams can undergo gold-catalyzed heterocyclization reactions. In these processes, the gold catalyst activates an allene (B1206475) group attached to the β-lactam, facilitating an intramolecular attack by an oxygen nucleophile to form new fused-ring systems, such as 2-oxa-8-azabicyclo[5.2.0]non-4-en-9-one.

Catalytic Hydrogenation : While direct examples on the parent compound are not prominent, catalytic hydrogenation is a widely used transformation for related saturated and unsaturated azabicyclo compounds. For instance, catalytic hydrogenation using a palladium-on-carbon catalyst is effective for saturating carbon-carbon double bonds within the side chains of related bicyclic structures, such as 8-oxa-1-azabicyclo[4.3.0]nonane derivatives. orgsyn.org This suggests that unsaturated derivatives of this compound could similarly undergo catalytic hydrogenation to produce the fully saturated framework.

Computational and Theoretical Studies of 8 Azabicyclo 5.2.0 Nonane

Conformational Analysis and Strain Energy Calculations of the Bicyclic System

A study on a closely related derivative, cis-8-Azabicyclo[5.2.0]nonan-9-one, provides significant clues. researchgate.net In this molecule, the presence of a β-lactam moiety introduces considerable strain, which dictates the conformation of the fused cycloheptane (B1346806) ring. X-ray crystallography and computational analysis revealed that the cycloheptane ring is forced into a chair conformation, which is characterized by Cs symmetry. researchgate.net This conformation is noted to be 1.4 kcal/mol less stable than the twist-chair form, which is built around a twofold axis. researchgate.net This energy difference highlights the conformational penalty imposed by the fused ring system.

For the parent 8-Azabicyclo[5.2.0]nonane, which lacks the rigidifying β-lactam group, greater conformational flexibility would be expected. The cycloheptane ring can, in principle, adopt several low-energy conformations, including the chair, twist-chair, boat, and twist-boat forms. The fusion to the azetidine (B1206935) ring will introduce specific steric and angular constraints that influence the relative energies of these conformers. The nitrogen atom at position 8 can also undergo pyramidal inversion, further contributing to the conformational landscape.

Table 1: Experimental Strain Energies of Related Bicyclo[n.m.0]alkanes

CompoundStrain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane34.0
cis-Bicyclo[4.1.0]heptane27.2
cis-Bicyclo[5.1.0]octane27.2
cis-Bicyclo[6.1.0]nonane28.0
cis-Bicyclo[4.2.0]octane25.8
cis-Bicyclo[3.3.0]octane6.8

Data sourced from Chang, S. J., et al. (1970).

Based on these trends, the bicyclo[5.2.0]nonane skeleton is expected to possess significant ring strain, primarily due to the fused four-membered ring. The exact value would be influenced by the puckering of the seven-membered ring and the stereochemistry of the ring fusion (cis or trans).

Quantum Chemical Investigations of Electronic Structure and Bonding in this compound

Specific quantum chemical investigations detailing the electronic structure and bonding of this compound are not prominent in the available scientific literature. However, the application of established quantum chemical methods can provide a theoretical understanding of these properties. Density Functional Theory (DFT) is a powerful and widely used computational tool for this purpose, capable of providing accurate descriptions of molecular geometries, electronic properties, and bonding characteristics. nrel.govnih.govresearchgate.net

A typical quantum chemical analysis of this compound would involve geometry optimization to find the lowest energy conformation, followed by calculations of various electronic descriptors. These would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair on the nitrogen atom is expected to be a region of high negative potential, making it a likely site for electrophilic attack or protonation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including hybridization, bond orders, and charge distribution. This would allow for a quantitative assessment of the covalent and ionic character of the C-N and C-C bonds within the bicyclic framework.

While direct data is absent, studies on other azabicyclic compounds provide a framework for what to expect. For instance, quantum chemical calculations on various alkaloid structures have been used to elucidate their redox properties and electronic characteristics, which are fundamental to their biological activity. nih.gov Such studies typically employ methods like B3LYP for geometry optimization and calculation of properties like dipole moments, polarizability, and ionization energies. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

There is a notable absence of published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvation effects, and interactions with other molecules. nih.gov

MD simulations of this compound could be employed to explore several key aspects of its behavior in different environments:

Conformational Dynamics in Solution: An MD simulation in a solvent like water or an organic solvent would reveal the accessible conformations of the bicyclic system and the timescales of transitions between them. This would provide a more realistic picture of the molecule's structure than static, in-vacuo calculations. The flexibility of the seven-membered ring would be of particular interest.

Solvation Structure: Simulations can provide detailed information about the arrangement of solvent molecules around the solute. For this compound, the interactions between the nitrogen lone pair and protic solvent molecules could be investigated, revealing the nature and strength of hydrogen bonding.

Interaction with Biomolecules: If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be invaluable for studying the dynamics of the protein-ligand complex. Such simulations can help to understand the stability of the binding pose, the role of specific intermolecular interactions, and the conformational changes induced upon binding. nih.gov

The general methodology for such a simulation would involve placing the molecule in a simulation box filled with the chosen solvent, applying a suitable force field (such as AMBER or GROMOS) to describe the interatomic forces, and integrating Newton's equations of motion over time. nih.gov While specific studies on this compound are lacking, the principles and applications of MD simulations are well-established for a wide range of molecules, including other bicyclic alkaloids like tropanes. mdpi.com

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

While specific computational studies on the reaction pathways and transition states of this compound transformations are not readily found in the literature, the methodologies for such investigations are well-developed. catalysis.blognih.govarxiv.org Computational chemistry offers powerful tools to explore reaction mechanisms, identify intermediates and transition states, and calculate activation energies, thereby providing a deeper understanding of chemical reactivity. chemrxiv.org

For this compound, several types of transformations could be investigated computationally:

N-Alkylation and N-Acylation: The nitrogen atom is a primary site of reactivity. Computational methods could be used to model the SN2 reaction with an alkyl halide or acylation with an acyl chloride. This would involve locating the transition state for the reaction and calculating the activation barrier, providing insights into the reaction kinetics.

Ring-Opening Reactions: The strained four-membered azetidine ring could be susceptible to ring-opening reactions under certain conditions. Computational studies could explore potential pathways for acid-catalyzed or nucleophile-induced ring opening, identifying the most favorable mechanism.

Rearrangements: Bicyclic systems can undergo complex rearrangements. Computational methods can be used to map out the potential energy surface for various rearrangement pathways, such as those involving carbocationic intermediates.

A study on the synthesis of a derivative, cis-8-Azabicyclo[5.2.0]nonan-9-one, has been reported, suggesting that computational modeling may have been used to understand the stereochemical outcome of the reactions involved. bham.ac.uku-szeged.hu Furthermore, research on the synthesis of related bicyclic systems, such as the formation of the bicyclo[5.2.0]nonane framework through gold-catalyzed cycloadditions, often employs DFT calculations to elucidate the reaction mechanism and rationalize the observed product distribution.

The general approach for predicting reaction pathways involves searching the potential energy surface for stationary points (reactants, products, intermediates) and first-order saddle points (transition states). Various algorithms, such as the nudged elastic band (NEB) method or the growing string method (GSM), can be used to find the minimum energy path connecting reactants and products. The energies of the transition states relative to the reactants determine the activation energies and, consequently, the reaction rates.

Theoretical Analysis of Spectroscopic Signatures for Structural Elucidation

A theoretical analysis of the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be a powerful tool for its structural elucidation, especially when experimental data is ambiguous or unavailable. While specific published theoretical spectroscopic studies on this compound are scarce, the methodologies for such predictions are standard in computational chemistry. nih.govnmrspectroscopy.co.uk

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic properties with a reasonable degree of accuracy. The process typically involves:

Geometry Optimization: A high-level geometry optimization of the most stable conformer(s) of the molecule is performed.

Frequency Calculations: For IR spectra, the vibrational frequencies and their corresponding intensities are calculated. These can be compared with experimental IR spectra to identify characteristic functional group vibrations.

NMR Shielding Constant Calculations: For NMR spectra, the magnetic shielding constants for each nucleus (e.g., 1H, 13C) are calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Coupling constants can also be calculated, although this is generally more computationally intensive. youtube.com

The correlation between calculated and experimental spectra can provide strong evidence for the proposed structure. This approach is particularly useful for distinguishing between different isomers or conformers of a molecule.

Given the lack of experimental and theoretical spectra in the literature for this compound, the following tables present predicted 1H and 13C NMR chemical shifts based on a computational prediction engine. These values should be considered as estimates and would require experimental verification.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)Multiplicity
H on C1/C72.8 - 3.2m
H on C2/C61.4 - 1.8m
H on C3/C51.3 - 1.7m
H on C41.2 - 1.6m
H on C92.9 - 3.3m
NH1.5 - 2.5br s

Table 3: Predicted 13C NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)
C1/C755 - 60
C2/C630 - 35
C3/C525 - 30
C428 - 33
C945 - 50

Note: These are generalized predictions and the actual spectrum may show more complex splitting patterns and chemical shifts depending on the specific conformation and solvent.

Advanced Spectroscopic Characterization of 8 Azabicyclo 5.2.0 Nonane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of 8-azabicyclo[5.2.0]nonane derivatives. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are indispensable for unambiguously assigning the signals of the proton and carbon atoms within the bicyclic framework, providing deep insights into the molecule's precise configuration and conformation. For instance, ¹H NMR data has been noted for derivatives like (+/-)-8-Azabicyclo[5.2.0]nonan-9-one and (+/-)-tert-butyl-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate. squarix.desquarix.de

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for deciphering the intricate spin systems present in this compound derivatives. researchgate.net These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. slideshare.netcreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling). creative-biostructure.comsdsu.edu It is fundamental for tracing the proton connectivity throughout the carbon skeleton of the molecule, helping to piece together adjacent fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space proximity between protons. This is particularly valuable for determining the stereochemistry, such as the cis or trans fusion of the rings, by observing correlations between protons that are close in space but not necessarily bonded in sequence. The use of 2D NOESY has been pivotal in determining the configuration of new stereocenters in related bicyclic systems. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D technique correlates proton signals with the signals of directly attached carbon atoms (¹JCH). creative-biostructure.comsdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical this compound Derivative This table demonstrates the type of data obtained from 2D NMR experiments. Actual chemical shifts are structure-dependent.

Proton Signal COSY Correlations (Coupled Protons) HSQC Correlation (Directly Bonded Carbon) HMBC Correlations (Long-Range Coupled Carbons) NOESY Correlations (Spatially Close Protons)
H-1 H-7, H-2 C-1 C-2, C-7, C-9 H-7, H-9
H-7 H-1, H-6 C-7 C-1, C-6, C-8, C-9 H-1, H-6

Solid-State NMR Studies of this compound Crystals

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) offers unique insights into the structure and behavior of molecules in the crystalline or amorphous solid phase. researchgate.netmdpi.com For this compound derivatives, ssNMR can be used to:

Characterize polymorphism, which is the existence of different crystal packing arrangements of the same molecule. aalto.fi

Determine the number of non-equivalent molecules in the asymmetric unit of a crystal lattice. aalto.fi

Probe intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular structure.

Study the local environment and conformation of the molecule as it exists in a solid dosage form, which is critical in pharmaceutical contexts. nih.gov

Solid-state NMR is a powerful complementary technique to X-ray diffraction, particularly for materials that are not amenable to single-crystal X-ray analysis or for studying heterogeneous materials. aalto.finih.gov

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining structural information through fragmentation analysis. fujifilm.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of a molecule's elemental formula. researchgate.netnih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental compositions, making it an invaluable tool for confirming the identity of a newly synthesized derivative. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. chromatographyonline.com The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. For an this compound derivative, MS/MS could elucidate the structure by showing characteristic losses corresponding to cleavage of the bicyclic rings or the loss of substituents.

Table 2: Hypothetical HRMS Data for a Substituted this compound Derivative

Proposed Formula Calculated Exact Mass Observed Exact Mass (m/z) Mass Difference (ppm)
C₈H₁₃NO 139.09971 139.09954 -1.2

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and provides valuable information on functional groups, bonding, and conformation. mdpi.comarxiv.org These two techniques are often complementary. mpg.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly effective for identifying polar functional groups. In derivatives of this compound, IR spectroscopy would be used to identify key vibrations such as:

N-H stretching in the parent amine or secondary amides.

C=O stretching in lactam derivatives (e.g., 8-azabicyclo[5.2.0]nonan-9-one), which typically appears at a characteristic frequency.

C-N bond stretching.

C-H stretching and bending of the cycloheptane (B1346806) ring.

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. nih.gov It is particularly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton, which may be weak or inactive in the IR spectrum. researchgate.net For the this compound core, Raman spectroscopy could provide detailed information on the vibrations of the bicyclic framework, offering insights into its conformation.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. It provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

A key example is the crystal structure analysis of cis-8-Azabicyclo[5.2.0]nonan-9-one. researchgate.net This analysis provided absolute confirmation of the molecule's connectivity and stereochemistry.

Crystal Structure Analysis and Molecular Packing

Detailed analysis of the crystal structure of cis-8-Azabicyclo[5.2.0]nonan-9-one revealed significant structural features. researchgate.net The strain imposed by the fused β-lactam ring forces the seven-membered cycloheptane ring to adopt a chair conformation. The molecules in the crystal lattice are organized into homochiral helices through intermolecular N—H⋯O=C hydrogen bonds. These helices then pack in an antiparallel fashion. This detailed structural information is critical for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 3: Selected Crystallographic Data for cis-8-Azabicyclo[5.2.0]nonan-9-one Data sourced from Argay, G. et al. (2004). researchgate.net

Parameter Value
Molecular Formula C₈H₁₃NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.837 (1)
b (Å) 9.076 (1)
c (Å) 12.215 (2)
Conformation of Cycloheptane Ring Chair

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. nih.gov These methods are not only crucial for assigning absolute configuration but are also workhorse techniques for assessing enantiomeric purity. The two primary techniques in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A chiral molecule will absorb one handedness of polarized light more than the other, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects) in the region of absorbing chromophores. libretexts.org For derivatives of this compound containing a chromophore (e.g., a carbonyl group in 8-azabicyclo[5.2.0]nonan-9-one), the CD spectrum serves as a fingerprint for a specific enantiomer. The sign and magnitude of the Cotton effect can be empirically correlated with the stereochemistry of related bicyclic systems or, more reliably, be compared with theoretical spectra calculated using quantum mechanics. tau.ac.ilyoutube.com Once the CD spectrum of a pure enantiomer is known, it can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum displays the variation of specific rotation with wavelength. The curve generated, particularly in the vicinity of a chromophore's absorption band, will show a characteristic shape (a "Cotton effect") that is opposite for the two enantiomers. libretexts.org While CD spectroscopy has largely superseded ORD for stereochemical studies due to simpler spectral interpretation, ORD remains a valuable tool. The plain curve (far from an absorption maximum) can be used to confirm the presence of chirality and measure optical rotation at specific wavelengths like the sodium D-line (589 nm). libretexts.org

The relationship between these techniques is intimate; the CD and ORD spectra are mathematically related through the Kronig-Kramers transforms. wikipedia.org Together, they provide a powerful, non-destructive means to probe the stereochemical identity and purity of chiral this compound analogues.

Technique Measurement Information Provided Typical Application for this compound Analogues
Circular Dichroism (CD) Differential absorption (Δε = εL - εR) of circularly polarized light vs. wavelength. libretexts.orgAbsolute configuration (via Cotton effect), secondary structure of biopolymers, enantiomeric purity. libretexts.orgnih.govAssigning absolute configuration of derivatives with chromophores (e.g., ketones); quality control for enantiomeric purity.
Optical Rotatory Dispersion (ORD) Variation of optical rotation angle vs. wavelength. wikipedia.orgAbsolute configuration (via Cotton effect), confirmation of chirality. libretexts.orgDetermining the sign of the Cotton effect to aid in stereochemical assignment; routine measurement of optical activity.

Applications and Derivatization Strategies of 8 Azabicyclo 5.2.0 Nonane As a Chemical Scaffold

8-Azabicyclo[5.2.0]nonane as a Key Synthetic Building Block

The this compound core is a fundamental structural unit employed in the assembly of more elaborate chemical architectures. evitachem.com Its utility as a synthetic building block stems from its defined three-dimensional shape and the chemical handles available for further functionalization.

The this compound framework serves as a crucial precursor in the synthesis of complex organic molecules and is a structural motif found in various natural product classes. evitachem.comacs.org Researchers have identified functionalized bicyclo[5.2.0]nonan-1-ols as being integral to the structure of natural sesquiterpenoids. acs.org Furthermore, the ring system is utilized in the synthesis of pseudopeptides, highlighting its role in constructing biologically relevant molecules. researchgate.net

In the pursuit of total synthesis, derivatives of this scaffold have proven instrumental. For instance, 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane derivatives are recognized as important intermediates in strategies aimed at synthesizing nargenicin (B1140494) macrolides, a class of antibiotics. capes.gov.br The synthesis of meptazinol, a synthetic opioid analgesic, has also involved derivatives such as methyl this compound-3-carboxylate, demonstrating the scaffold's applicability in medicinal chemistry. uni-regensburg.de

The rigid, bicyclic nature of the this compound scaffold makes it an attractive candidate for incorporation into the structure of advanced materials and polymers. evitachem.comambeed.com While specific, widely commercialized applications in this area are still emerging, the introduction of such a constrained ring system into a polymer backbone can be hypothesized to impart unique structural, thermal, or mechanical properties. Its potential use is noted in the context of materials science and polymer additives. evitachem.comambeed.com The defined stereochemistry of the scaffold can influence polymer chain packing and morphology, leading to materials with tailored characteristics.

Development of Ligands and Catalysts Based on the this compound Moiety

The inherent structural features of the this compound system, particularly its chirality and the presence of a Lewis basic nitrogen atom, make it a promising platform for the design of novel ligands and catalysts.

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.netsigmaaldrich.com This is often achieved using chiral catalysts, which are typically transition metal complexes coordinated to chiral organic ligands. sigmaaldrich.com

The this compound scaffold is an ideal starting point for creating such ligands. Derivatives like cis-8-azabicyclo[5.2.0]nonan-9-one possess two chiral centers at the ring junction, providing a fixed stereochemical foundation. researchgate.net By chemically modifying this chiral core—for example, by introducing phosphorus- or nitrogen-containing donor groups—it is possible to synthesize new classes of chiral ligands. researchgate.netnih.gov These ligands can then coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the formation of enantiomerically pure products. nih.gov The development of such "privileged ligands" is a key goal in catalysis, as a single versatile ligand can be effective for a wide variety of chemical transformations. sigmaaldrich.com

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of synthetic chemistry. rsc.org Derivatives of this compound are well-suited for exploration in this field. The tertiary amine within the scaffold is a Lewis basic site and can function as a Brønsted base. This basicity can be harnessed to catalyze a variety of reactions.

Furthermore, by introducing specific functional groups, derivatives could be designed to operate through other organocatalytic mechanisms. For example, the incorporation of hydrogen-bond donor groups (like ureas or thioureas) alongside the basic nitrogen could lead to bifunctional catalysts. Such catalysts can activate both the nucleophile and the electrophile in a reaction, often with high stereocontrol. The rigid scaffold would ensure a well-defined spatial arrangement of these catalytic moieties, potentially leading to highly efficient and selective transformations. rsc.org

Synthesis of Novel Derivatives and Analogues of this compound

A significant area of research focuses on the synthesis of novel derivatives and analogues of this compound to access new chemical space and functional properties. uni-regensburg.de Synthetic chemists have developed various routes to modify the core structure, leading to a range of functionalized compounds.

One notable strategy involves the regioselective ring opening of more complex derivatives like 3,5-dioxa-8-azabicyclo[5.2.0]nonane. arkat-usa.orgarkat-usa.org This approach allows for the controlled introduction of functional groups at specific positions. Other synthetic efforts have produced derivatives where atoms within the core structure are substituted, such as in 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane and 4-Boc-4,8-diazabicyclo[5.2.0]nonane. capes.gov.brambeed.comresearchgate.net The introduction of carbonyl groups, as seen in (+/-)-8-Azabicyclo[5.2.0]nonan-9-one and its cis-isomer, provides a chemical handle for further elaboration, for instance, through alpha-functionalization or condensation reactions. researchgate.netclearsynth.com

The table below summarizes some of the synthesized derivatives, showcasing the chemical diversity achievable from the this compound scaffold.

Derivative NameSynthetic Context / ApplicationSource
9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane derivativesIntermediates in the synthesis of nargenicin macrolides. capes.gov.br researchgate.net, capes.gov.br
(+/-)-8-Azabicyclo[5.2.0]nonan-9-oneA ketone derivative providing a handle for further functionalization. clearsynth.com
cis-8-Azabicyclo[5.2.0]nonan-9-oneA chiral derivative with two stereocenters at the ring junction. researchgate.net researchgate.net
Methyl this compound-3-carboxylateAn intermediate used in the synthesis of Meptazinol. uni-regensburg.de uni-regensburg.de
3,5-dioxa-8-azabicyclo[5.2.0]nonaneA derivative whose regioselective ring-opening is studied for controlled functionalization. arkat-usa.orgarkat-usa.org arkat-usa.org, arkat-usa.org
4-Boc-4,8-diazabicyclo[5.2.0]nonaneA diaza-analogue with a Boc-protected nitrogen, useful in polymer and materials science. ambeed.com ambeed.com

Functionalization of the Azabicyclo[5.2.0]nonane Skeleton for Tuned Properties

The this compound scaffold, a fused ring system comprising a cycloheptane (B1346806) and a β-lactam ring, serves as a versatile template for chemical modification. Functionalization of this core structure is a key strategy for fine-tuning its physicochemical and biological properties. Researchers have explored the introduction of various substituents at different positions on the bicyclic framework to modulate characteristics such as reactivity, molecular interactions, and therapeutic potential.

A primary site for functionalization is the β-lactam ring itself. The presence of a carbonyl group at position 9, forming 8-azabicyclo[5.2.0]nonan-9-one , is a common feature. researchgate.net This lactam moiety is not merely structural; its inherent ring strain and reactivity make it a crucial functional group. The nitrogen atom of the lactam can be substituted, and the carbonyl group can influence the conformation of the fused seven-membered ring. researchgate.net

Further functionalization involves the introduction of substituents onto the carbocyclic portion of the scaffold. Studies have demonstrated the synthesis of derivatives such as sulfonylbicyclo[5.2.0]nonan-1-ols . acs.org In this case, the introduction of a hydroxyl (-OH) group and a sulfonyl (-SO₂R) group significantly alters the polarity and hydrogen-bonding capabilities of the molecule. These modifications are critical for creating specific interactions with biological targets or for use as synthetic intermediates.

Another strategic functionalization involves the creation of precursors for further transformations. For instance, the synthesis of β-lactams fused to seven-membered rings can incorporate a dithiocarbamate (B8719985) group. nih.gov This functional group serves as a valuable chemical handle that can be eliminated under specific conditions (either base-mediated or thermal) to introduce unsaturation, thereby creating α,β- or β,γ-unsaturated lactams. nih.gov This process highlights how initial functionalization can pave the way for subsequent modifications that enhance reactivity.

The table below summarizes key functionalizations of the this compound skeleton and their impact on the molecule's properties.

Functional GroupPosition(s)Resulting Compound ClassImpact on Properties
Carbonyl (=O)98-Azabicyclo[5.2.0]nonan-9-oneIntroduces β-lactam reactivity; influences ring conformation. researchgate.net
Hydroxyl (-OH), Sulfonyl (-SO₂R)1Sulfonylbicyclo[5.2.0]nonan-1-olIncreases polarity; provides hydrogen bonding sites; acts as a synthetic handle. acs.org
Dithiocarbamate (-SC(S)NR₂)VariousDithiocarbamate-substituted derivativesServes as a leaving group for creating double bonds (unsaturation). nih.gov

Structural Modifications for Enhanced Reactivity or Specific Interactions

Beyond attaching functional groups, the core structure of the this compound can be fundamentally altered to enhance its reactivity or to foster specific three-dimensional interactions. These structural modifications involve changing the composition and saturation of the bicyclic rings.

One significant modification is the introduction of heteroatoms into the carbocyclic ring. Research has documented the synthesis of 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane and 3,5-dioxa-8-azabicyclo[5.2.0]nonane . capes.gov.brcapes.gov.brresearchgate.net In these derivatives, one or two carbon atoms of the seven-membered ring are replaced by oxygen atoms. This substitution to form an ether or acetal (B89532) linkage dramatically changes the scaffold's polarity, solubility, and conformational flexibility. Furthermore, these heteroatoms can act as hydrogen bond acceptors and alter the molecule's binding profile with biological targets. The regioselective opening of such modified rings presents a pathway to other complex functionalized molecules. researchgate.net

Another powerful strategy for enhancing reactivity is the introduction of unsaturation into the skeleton. As derived from dithiocarbamate-functionalized precursors, the formation of α,β- or β,γ-unsaturated lactams creates a site of controlled reactivity. nih.gov The double bond can participate in various addition reactions, allowing for further elaboration of the scaffold. For example, the catalytic dihydroxylation of these unsaturated lactams using osmium tetroxide (OsO₄) leads to the formation of fused β-lactam diols. nih.gov

These diols are themselves key intermediates for profound structural rearrangements. Under specific conditions, they can undergo a semipinacol rearrangement, which involves the exclusive migration of the N-acyl group. nih.gov This reaction transforms the original this compound framework into a completely different bridged bicyclic amide system, such as a 7,8-dioxo-6-azabicyclo[3.2.1]octane . nih.gov This rearrangement is a powerful tool for accessing complex and diverse molecular architectures from a common precursor, demonstrating how structural modifications can unlock novel chemical space and reactivity.

The following table details significant structural modifications to the this compound scaffold.

Modification TypeExample Derivative(s)Impact on Reactivity and Interactions
Heteroatom Substitution6-Oxa- and 3,5-Dioxa- derivativesAlters polarity, solubility, and conformational properties; introduces hydrogen bond acceptors. capes.gov.brcapes.gov.brresearchgate.net
Introduction of Unsaturationα,β- or β,γ-Unsaturated lactamsCreates a reactive site for addition reactions (e.g., dihydroxylation). nih.gov
Ring Rearrangement7,8-Dioxo-6-azabicyclo[3.2.1]octane (from diol precursor)Transforms the core scaffold into a bridged bicyclic system, enabling access to novel chemical structures. nih.gov

Structure Activity/property Relationships in 8 Azabicyclo 5.2.0 Nonane Chemistry Non Clinical Focus

Influence of Structural Modifications on Reaction Kinetics and Selectivity

Structural modifications to the 8-azabicyclo[5.2.0]nonane scaffold have a marked impact on reaction outcomes, particularly concerning regioselectivity. Studies on related systems, such as the 3,5-dioxa-8-azabicyclo-[5.2.0]nonane ring system, have provided insights into how substituents direct the course of reactions.

In the reductive cleavage of the benzylidene acetal (B89532) group in a 3,5-dioxa-8-azabicyclo-[5.2.0]nonane derivative, the choice of reducing agent was critical. While diisobutylaluminium hydride reduced the β-lactam moiety to the corresponding β-amino alcohol, leaving the acetal intact, sodium cyanoborohydride successfully cleaved the acetal, yielding a β-lactam with a benzyloxy group predominantly on the secondary carbon atom. This highlights the sensitivity of the system to the reaction conditions and the nature of the reagents, which can be exploited for selective transformations.

Furthermore, electrophile-mediated cyclizations of γ-hydroxyalkenes that form related bicyclic systems demonstrate the directing influence of allylic oxygenated substituents. These substituents are crucial in determining the stereochemical outcome of the cyclization. For instance, reactions involving mercury(II) acetate (B1210297) or iodine showed high cis stereoselectivity. researchgate.net However, the use of phenylselenonium reagents resulted in a loss of this high selectivity. researchgate.net This suggests that the nature of the electrophile and its interaction with substituents on the reactant are key determinants of the reaction's stereochemical course.

In another example, the presence of a Z-methyl group can exert a "buttressing effect," leading to trans stereoselectivity, regardless of the presence of other directing groups like an allylic benzyloxy group. researchgate.net This underscores the significant role that even seemingly minor structural changes can play in dictating the stereochemical outcome of reactions involving this bicyclic framework.

Table 1: Influence of Reagents and Substituents on Selectivity
Reactant SystemReagent/Structural FeatureObserved SelectivityReference
3,5-dioxa-8-azabicyclo-[5.2.0]nonane derivativeSodium CyanoborohydrideRegioselective acetal cleavage researchgate.net
γ-hydroxyalkenes with allylic oxygenated substituentsMercury(II) acetate or IodineHigh cis-stereoselectivity (>95:5) researchgate.net
γ-hydroxyalkenes with allylic oxygenated substituentsPhenylselenonium reagentsLoss of high stereoselectivity researchgate.net
γ-hydroxyalkenes with a Z-methyl groupZ-methyl grouptrans-stereoselectivity researchgate.net

Correlation between Molecular Conformation and Stereoselectivity in Synthetic Processes

The conformation of the this compound ring system is a critical factor in determining the stereoselectivity of synthetic processes. The inherent strain in the bicyclic structure, particularly when a β-lactam ring is present, forces the larger ring into specific conformations that can favor the approach of reagents from a particular face.

Crystallographic studies of cis-8-azabicyclo[5.2.0]nonan-9-one reveal that the strain imposed by the quasi-planar β-lactam moiety compels the seven-membered cycloheptane (B1346806) ring to adopt a chair conformation with C_s symmetry. researchgate.net This conformation is noted to be less stable by 1.4 kcal/mol than the twist-chair form. researchgate.net This enforced conformation creates a distinct steric environment around the molecule, influencing how it interacts with other molecules and reagents.

The rigidity of the bicyclic system and the defined spatial orientation of its substituents can be exploited to achieve high levels of stereocontrol in chemical reactions. For instance, in intramolecular reactions, the tether connecting the reacting functionalities, in conjunction with the conformational constraints of the bicyclic scaffold, can lead to the formation of a single diastereomer. sci-hub.se The rigid transition state imposed by the ring system effectively shields one face of the molecule, directing the reaction to proceed from the less hindered side.

This principle is a cornerstone of asymmetric synthesis, where the defined conformation of a chiral bicyclic starting material or intermediate can be used to control the stereochemistry of newly formed chiral centers. The predictable nature of these conformations allows for the rational design of synthetic routes to stereochemically complex molecules.

Structure-Dependent Spectroscopic Behavior and its Utility in Characterization

The spectroscopic properties of this compound derivatives, particularly their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are highly dependent on their three-dimensional structure. These techniques are invaluable for elucidating the conformation and stereochemistry of these molecules.

NMR Spectroscopy: The chemical shifts and coupling constants of protons in the 1H NMR spectrum are particularly sensitive to the conformation of the bicyclic system. For example, in the case of (2S, 7S)-9-oxo-1-azabicyclo[5.2.0]nonane-2-carboxylic acid, the β-lactam protons exhibit characteristic chemical shifts and coupling patterns that are indicative of their stereochemical relationship. rsc.org The coupling constant between H-6 and H-7 can confirm a cis or trans relationship between these protons. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning the full proton and carbon spectra and in determining the spatial proximity of different protons. NOESY, in particular, can reveal through-space interactions between protons, providing direct evidence for the conformation of the ring system and the relative stereochemistry of its substituents. rsc.org

Table 2: 1H NMR Data for (2S, 7S)-9-oxo-1-azabicyclo[5.2.0]nonane-2-carboxylic acid
ProtonChemical Shift (δH)Multiplicity and Coupling Constant (J)Reference
H-24.24bd, J = 6.6 Hz rsc.org
H-63.55m rsc.org

Infrared Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. For derivatives containing a β-lactam, the carbonyl (C=O) stretching frequency is a key diagnostic peak. Its position in the spectrum can be influenced by ring strain and the presence of other substituents. In cis-8-azabicyclo[5.2.0]nonan-9-one, the N—H···O=C hydrogen bonds observed in the crystal structure would also influence the IR spectrum, leading to a shift in the N-H and C=O stretching frequencies. researchgate.net The structures of novel azabicyclo-nonane derivatives are often confirmed using a combination of NMR, IR, and mass spectrometry data. mdpi.com

Future Directions and Emerging Research Avenues in 8 Azabicyclo 5.2.0 Nonane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The construction of the strained 8-azabicyclo[5.2.0]nonane skeleton demands innovative synthetic strategies. Future research is increasingly focused on methods that are not only efficient but also adhere to the principles of green and sustainable chemistry.

Key emerging approaches include:

Metal-Catalyzed Cycloadditions: Gold(I) catalysis has shown promise in constructing related bicyclo[5.2.0]nonane frameworks through the [2+2] cycloaddition of 1,8-enynes. acs.org This methodology, which proceeds under relatively mild conditions, presents a significant opportunity for adaptation to synthesize nitrogen-containing analogues like this compound. The development of chiral gold complexes could further enable enantioselective access to these scaffolds.

Photochemical Reactions: Photochemistry offers a powerful, metal-free alternative for forging strained ring systems. A notable example is the fully diastereoselective, photochemical synthesis of a substituted diethyl 1-azabicyclo[5.2.0]nonane-2,9-dicarboxylate. whiterose.ac.uk The application of similar [2+2] photocycloadditions to appropriate acyclic or monocyclic precursors is a promising and sustainable avenue for future exploration in the synthesis of this compound derivatives.

Table 1: Emerging Synthetic Methodologies for Bicyclo[5.2.0]nonane Systems

MethodologyCatalyst/ConditionsPrecursorsKey AdvantagesReference
Gold-Catalyzed [2+2] CycloadditionGold(I) Complex (e.g., [(JohnPhos)AuCl])1,8-enynesHigh efficiency, potential for asymmetric catalysis. acs.org
Photochemical [2+2] CycloadditionUV lightEnecarbamates and carbonylsMetal-free, sustainable, high diastereoselectivity. whiterose.ac.uk

Exploration of Untapped Applications in Chemical Synthesis and Advanced Materials

The unique structural and electronic properties of the this compound core are largely untapped. Future research should focus on leveraging this framework as a versatile building block.

Scaffolds for Chemical Synthesis: Derivatives such as methyl (1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonane-8-sulfonate have been documented as reactive intermediates, highlighting their potential use in the synthesis of more complex molecules. dokumen.pubdokumen.pub The carbocyclic bicyclo[5.2.0]nonan-1-ol core is found within natural sesquiterpenoids, suggesting that the this compound skeleton could serve as a valuable scaffold or key intermediate in the total synthesis of novel nitrogen-containing natural product analogues. acs.org

Advanced Materials: There is currently a significant gap in the literature regarding the use of the this compound moiety in materials science. This presents a wide-open field for investigation. The rigid, bicyclic structure could be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. Furthermore, functionalized derivatives could be explored as novel ligands for catalysis or as building blocks for supramolecular assemblies. The exploration of this scaffold in the context of polymer chemistry and materials science remains a key future opportunity.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the conformational behavior and electronic structure of the this compound system is critical for predicting its reactivity and designing new applications. The integration of high-level spectroscopic methods and computational chemistry is essential for this purpose.

Crystallographic and Computational Analysis: A detailed study on the closely related derivative, cis-8-Azabicyclo[5.2.0]nonan-9-one, provides significant insight. researchgate.net X-ray crystallography revealed that the strain from the fused β-lactam ring forces the seven-membered cycloheptane (B1346806) ring into a chair conformation. researchgate.net Computational analysis further indicated that this chair form is less stable than the twist-chair conformation by approximately 1.4 kcal mol⁻¹, a direct consequence of the ring fusion strain. researchgate.net Such studies are crucial and need to be expanded to the parent compound and other derivatives to build a comprehensive conformational landscape.

Table 2: Crystallographic and Computational Data for cis-8-Azabicyclo[5.2.0]nonan-9-one

ParameterFindingMethodReference
Solid-State ConformationCycloheptane ring adopts a chair form.X-ray Crystallography researchgate.net
Ring Junction Stereochemistrycis-fusionX-ray Crystallography researchgate.net
Calculated Conformational EnergyThe observed chair form is 1.4 kcal mol⁻¹ less stable than the calculated twist-chair form.Computational Chemistry researchgate.net
Intermolecular InteractionsMolecules form homochiral helices via N—H⋯O=C hydrogen bonds.X-ray Crystallography researchgate.net

Advanced NMR Spectroscopy: While basic NMR data exists for some analogues, a comprehensive analysis using advanced techniques like 2D COSY, NOESY, HSQC, and HMBC is needed for the parent this compound and its derivatives. rsc.org These methods would allow for unambiguous assignment of all proton and carbon signals and provide crucial information about through-bond and through-space correlations, further elucidating the preferred solution-state conformation and stereochemical relationships.

Challenges and Opportunities in the Design and Synthesis of Complex this compound Architectures

The primary challenges in the chemistry of this compound are directly linked to its structure, but these challenges also create significant opportunities for innovation.

Challenge: Ring Strain: The fusion of a four-membered ring to a seven-membered ring results in considerable angle and torsional strain. researchgate.net This strain impacts the stability of the molecule and can make its synthesis difficult, often requiring specialized, non-classical synthetic methods.

Opportunity: Novel Reactivity: The inherent strain can be harnessed to drive novel chemical transformations, such as ring-opening or rearrangement reactions, providing access to other unique heterocyclic systems that would be difficult to synthesize otherwise.

Challenge: Stereocontrol: The ring junction of the this compound system can exist in either a cis or trans configuration. Controlling this stereochemistry during synthesis is a major hurdle that must be overcome to produce specific, well-defined isomers.

Opportunity: Stereoselective Synthesis: The development of new catalytic and stereoselective synthetic methods that provide precise control over the ring junction stereochemistry is a major area of opportunity. Success in this area, as demonstrated by the diastereoselective photochemical synthesis of a related system, would be a significant advancement, enabling the synthesis of pure enantiomers for further study and application. whiterose.ac.uk The design of complex, poly-functionalized this compound architectures remains a frontier, with vast opportunities for creating novel chemical entities.

Q & A

Q. What are the key synthetic strategies for constructing the 8-azabicyclo[5.2.0]nonane scaffold?

The synthesis typically involves intramolecular cyclization or transition-metal-catalyzed reactions. For example, cycloaddition reactions using aziridine precursors can form the bicyclic structure. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. GC-MS and NMR are critical for confirming structural integrity and purity .

Q. How is this compound characterized in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with retention index matching is widely used. For instance, a HP-5MS column (30 m × 250 μm) with a 5°C/min temperature gradient to 260°C resolves bicyclo[5.2.0]nonane derivatives. Retention indices (e.g., 19.45 min for C15H24 derivatives) and fragmentation patterns aid identification .

Q. What analytical techniques validate the molecular structure of bicyclo[5.2.0]nonane derivatives?

X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., HSQC, COSY) are essential. Computational tools like density functional theory (DFT) optimize molecular geometries and predict spectral data. The InChIKey CRBWFYUUQIATHW-UHFFFAOYSA-N (for a C15H24 derivative) ensures database compatibility .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

Enantioselective methods, such as organocatalytic asymmetric Mannich reactions or chiral ligand-assisted metal catalysis, are employed. For example, palladium catalysts with BINAP ligands yield >90% enantiomeric excess (ee). Stereochemical outcomes are analyzed via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational approaches predict the physicochemical properties of bicyclo[5.2.0]nonane derivatives?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., using the Peng-Robinson equation of state) model properties like nucleation rates and surface tension. Gradient theory computes radius-dependent nucleation rates for nonane derivatives, validated against experimental data from expansion cloud chambers .

Q. How are this compound derivatives evaluated for biological activity?

In vitro assays targeting neurotransmitter transporters (e.g., dopamine transporter [DAT] binding assays) are common. Metabolic stability is assessed using liver microsomes, with LC-MS/MS quantifying metabolites. For example, SCH 486757 (a derivative) showed nanomolar affinity for nociceptin receptors in preclinical models .

Q. What strategies mitigate decomposition during storage of bicyclo[5.2.0]nonane derivatives?

Stabilization involves inert atmosphere storage (argon or nitrogen), light-sensitive containers, and low-temperature preservation (-20°C). Degradation pathways are monitored via accelerated stability studies (40°C/75% RH for 6 months) and tracked using UPLC-MS .

Methodological Considerations

Q. How are retention indices optimized for GC-MS analysis of bicyclo[5.2.0]nonane isomers?

Isothermal holds at 50°C for 2 minutes followed by a 5°C/min ramp to 260°C improve separation. Co-injection with n-alkane standards calibrates retention indices. For example, 2-methylene-4,8,8-trimethyl-bicyclo[5.2.0]nonane elutes at 19.45 min with a retention index of 204.35 .

Q. What molecular modeling techniques elucidate structure-activity relationships (SAR) in bicyclo[5.2.0]nonane derivatives?

Quantitative SAR (QSAR) models use descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like monoamine transporters. Molecular dynamics (GROMACS) assess conformational stability in biological membranes .

Q. How is metabolic profiling of this compound derivatives conducted?

Phase I metabolism is studied using human liver microsomes (HLMs) with NADPH cofactors. Metabolites are identified via high-resolution MS (HRMS) and compared to synthetic standards. For instance, hydroxylation at the bridgehead carbon is a common metabolic pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.